Cladribine - 5542-92-7

Cladribine

Catalog Number: EVT-1477826
CAS Number: 5542-92-7
Molecular Formula: C10H12ClN5O3
Molecular Weight: 285.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(6-Amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, commonly known as Clofarabine, is a synthetic nucleoside analog. [] While it has clinical applications in treating leukemia, this analysis will focus solely on its use in scientific research. Clofarabine belongs to a class of compounds known as purine nucleoside analogs, which are structurally similar to naturally occurring nucleosides like adenosine and guanosine. These analogs play a crucial role in scientific research, particularly in areas like biochemistry, molecular biology, and medicinal chemistry. They are often used as tools to investigate various cellular processes, including DNA replication, enzyme activity, and signal transduction pathways.

2-Deoxy-2-β-fluoro-1,3,5-tri-O-benzoyl-1-α-D-ribofuranose

  • Compound Description: This compound serves as a crucial starting material in the synthesis of Clofarabine, as detailed in the paper "A Simple and Efficient Path for the Synthesis Antineoplastic Agent (2R,3R,4S,5R)-5-(6-Amino-2-Chloropurin-9-yl)-4-Fluoro-2-(Hydroxymethyl) oxolan-3-ol (Clofarabine)". []
  • Relevance: This compound shares the core ribofuranose structure with Clofarabine. The synthesis utilizes this compound, involving bromination followed by coupling with a purine derivative and selective amination to achieve the final Clofarabine structure. []

2,6-dichloropurine

  • Compound Description: This compound is another key building block in the synthesis of Clofarabine. []
  • Relevance: This compound provides the purine moiety found in Clofarabine. The synthetic pathway involves a C-N coupling reaction between this compound and a brominated derivative of a ribofuranose precursor to ultimately obtain Clofarabine. []

4-(R)-(6-Amino-9H-Purine-9-yl)-2-(R)-(Hydroxymethyl)Tetrahydrofuran-3-(R)-ol (Deoxyadenosine)

  • Compound Description: This compound, also known as deoxyadenosine, is discussed in the paper "Synthesis of 4(R)-(6-Amino-9H-Purine-9-yl)-2(R)- (Hydroxymethyl)Tetrahydrofuran-3(R)-ol" as a target molecule synthesized from D-ribose. []
  • Relevance: Deoxyadenosine is structurally very similar to Clofarabine, differing only in the presence of a chlorine atom at the 2-position of the purine ring in Clofarabine. []

(R)-3-(Adenin-9-yl)-2-hydroxypropanoic Acid and N6-Alkyl Derivatives

  • Compound Description: The synthesis and characterization of (R)-3-(Adenin-9-yl)-2-hydroxypropanoic acid and its N6-alkyl derivatives are presented in the paper "Synthesis of Optically Active N6-Alkyl Derivatives of (R)-3-(Adenin-9-yl)-2-hydroxypropanoic Acid and Related Compounds." []
  • Relevance: These compounds share the adenine moiety with Clofarabine. Though structurally different in the sugar ring, these molecules highlight the importance of adenine modifications in drug development. []

Penciclovir

  • Compound Description: Penciclovir is an antiviral drug. A series of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines were synthesized as potential prodrugs of penciclovir. []
  • Relevance: Penciclovir and the synthesized prodrugs share the guanine moiety with Clofarabine, highlighting the significance of this structural motif in medicinal chemistry. While the sugar moiety differs, the presence of similar functional groups emphasizes the potential for shared metabolic pathways or targets. []

Famciclovir

  • Compound Description: Famciclovir, a prodrug of penciclovir, is used as a reference compound in the evaluation of novel penciclovir prodrugs. []
  • Relevance: Although structurally distinct from Clofarabine, famciclovir is relevant as it exemplifies the prodrug approach in drug design. The study compares the bioavailability of synthesized penciclovir prodrugs to famciclovir, emphasizing the importance of optimizing drug delivery and pharmacokinetic properties. []

Tubercidin

  • Compound Description: Tubercidin is a naturally occurring nucleoside antibiotic. The paper "(+/-)-3-(4-Amino-1H-pyrrolo[2,3-d]pyrimidin-1-yl)-5-(hydroxymethyl)- (1 alpha,2 alpha,3 beta,5 beta)-1,2-cyclopentanediol, the carbocyclic analogue of tubercidin" focuses on synthesizing and evaluating the carbocyclic analogue of tubercidin. []
  • Relevance: While structurally different from Clofarabine, the study of tubercidin analogues emphasizes the exploration of modified nucleosides for therapeutic applications. This highlights a broader research context of nucleoside-based drugs, of which Clofarabine is a member. []

Carbovir

  • Compound Description: Carbovir is an anti-HIV compound. An analog of carbovir, (±)-2-amino-1,6-dihydro-6-oxo-9-(4-bis(hydroxymethyl)-2- cyclopenten-1-yl)-9H-purine, was synthesized and evaluated for its antiviral activity. []
  • Relevance: Although the core structure differs from Clofarabine, the synthesis and evaluation of carbovir analogs showcase the exploration of modified nucleosides for antiviral activity. This finding links to the broader context of nucleoside-based therapeutics and their diverse applications, including Clofarabine's use as an anticancer agent. []
Source and Classification

Cladribine is classified as an antineoplastic agent and falls under the category of immunosuppressants. It is derived from the natural nucleoside deoxyadenosine but modified to enhance its stability and efficacy against lymphocytes. The compound is known for its resistance to degradation by adenosine deaminase, allowing it to maintain prolonged intracellular activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of cladribine can be accomplished through various methods, including traditional chemical synthesis and biocatalytic processes.

  1. Chemical Synthesis:
    • A common method involves the direct coupling of O-protected 2-deoxy-ribofuranose with silylated 2-chloroadenine. This process typically requires multiple reaction steps, the use of organic solvents, and subsequent removal of protecting groups .
    • The synthesis can yield cladribine with high purity (96% to 99%) through careful control of reaction conditions, such as temperature and solvent composition .
  2. Biocatalytic Processes:
    • An emerging green alternative utilizes bioprocesses catalyzed by enzymes or whole cells, which allows for milder reaction conditions and higher selectivity . For instance, nucleoside phosphorylases or 2′-deoxyribosyltransferases can facilitate the transglycosylation reactions necessary for cladribine production .
    • A magnetic multi-enzymatic system has also been developed to improve efficiency, showcasing a significant enhancement in yield compared to traditional methods .
Molecular Structure Analysis

Structure and Data

Cladribine's molecular formula is C10_{10}H12_{12}ClN5_5O4_4. Its structure consists of a purine base (2-chloropurine) attached to a ribose sugar moiety. The presence of the chlorine atom at the 2-position on the purine ring distinguishes it from deoxyadenosine.

  • Molecular Weight: Approximately 285.687 g/mol
  • IUPAC Name: 2-chloro-2'-deoxyadenosine

The structural representation highlights key functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Cladribine participates in several chemical reactions relevant to its synthesis and mechanism of action:

  1. Synthesis Reactions:
    • The initial coupling reaction between 2-deoxy-ribofuranose and 2-chloroadenine involves nucleophilic substitution (SN_N2 mechanism), where the ribofuranose acts as a nucleophile attacking the electrophilic carbon on the chlorinated purine .
    • Subsequent steps may include deprotection reactions where protective groups are removed under controlled conditions to yield pure cladribine.
  2. Biotransformation:
    • Enzymatic pathways convert cladribine into its active triphosphate form (cladribine triphosphate), which then participates in DNA synthesis inhibition through competitive inhibition with adenine triphosphate .
Mechanism of Action

Process and Data

Cladribine exerts its pharmacological effects primarily through its conversion into cladribine triphosphate within lymphocytes. This active form competes with adenine triphosphate for incorporation into DNA during replication:

  • Uptake: Cladribine enters cells via nucleoside transporters.
  • Conversion: Inside the cell, it is phosphorylated by deoxycytidine kinase, leading to the accumulation of cladribine triphosphate.
  • Inhibition: Cladribine triphosphate interferes with DNA synthesis by substituting for adenine triphosphate, thus disrupting normal cellular proliferation in lymphocytes .

This mechanism is particularly effective against B and T lymphocytes, which are implicated in various hematological malignancies and autoimmune disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cladribine possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and dimethyl sulfoxide.
  • Stability: Stable under acidic conditions but sensitive to alkaline hydrolysis.

The compound's stability profile is crucial for its formulation in pharmaceutical applications, ensuring effective delivery during treatment regimens.

Applications

Scientific Uses

Cladribine has significant applications in both clinical and research settings:

  • Clinical Applications: Primarily used in treating hairy cell leukemia, multiple sclerosis, and other lymphoproliferative disorders due to its potent immunosuppressive effects.
  • Research Applications: Investigated for its potential in studying lymphocyte dynamics, mechanisms of immune response modulation, and as a model compound for developing new nucleoside analogs.
Introduction to Cladribine: Historical Development and Biochemical Properties

Discovery and Synthesis of Cladribine as a Purine Analog

Cladribine (2-chloro-2′-deoxyadenosine, 2-CdA) emerged from research at the Scripps Research Institute in the 1980s, where scientists Beutler and Carson investigated adenosine deaminase (ADA) deficiency. This genetic disorder causes severe immunodeficiency due to toxic accumulation of deoxyadenosine nucleotides in lymphocytes. Their work revealed that synthetic purine analogs resistant to ADA breakdown could selectively target lymphoid cells [5] [8]. Cladribine was specifically engineered by replacing the hydrogen atom at position 2 of the purine ring with chlorine, conferring resistance to ADA-mediated deamination while preserving substrate recognition by intracellular kinases [3] [9].

Initial chemical syntheses relied on multistep glycosylation of 2,6-dichloropurine with protected deoxyribose derivatives, yielding 24–61% cladribine after deprotection and purification [7]. Due to constraints like high temperatures and complex purification, enzymatic approaches using purine nucleoside phosphorylases (PNPs) were developed. For example, Aeromonas hydrophila PNP catalyzes transglycosylation between 7-methyl-2′-deoxyguanosine (sugar donor) and 2-chloroadenine, achieving 49–67% conversion under mild conditions [7]. A breakthrough involved immobilized Lactobacillus delbrueckii 2′-deoxyribosyltransferase (LdNDT), enabling continuous cladribine production via biocatalysis with >98% retained activity after 2,100 reuse cycles [1].

Table 1: Cladribine Synthesis Methods

MethodKey FeaturesYield/Reusability
Chemical GlycosylationMulti-step, high-temperature, protection/deprotection required24–61%
Enzymatic TransglycosylationMild conditions, stereoselective, uses PNPs or NDTs49–67% conversion
Immobilized LdNDT BiocatalystCovalent fixation on silica-alginate nanoparticles, pH/temperature stable98% activity after 2,100 cycles

Structural and Functional Relationship to Deoxyadenosine

Cladribine’s structure mimics endogenous deoxyadenosine, sharing identical 2′-deoxyribose and adenine moieties except for chlorine substitution at purine position 2. This modification confers biochemical stability but permits cellular uptake via nucleoside transporters like ENT1 and ENT2 [3] [5]. Intracellular bioactivation requires phosphorylation by deoxycytidine kinase (DCK), generating cladribine monophosphate (2-CdAMP), which undergoes further phosphorylation to the cytotoxic triphosphate (2-CdATP). The chlorine atom sterically hinders ADA, prolonging intracellular half-life [3] [8].

A critical selectivity factor is the DCK-to-5′-nucleotidase (5′-NT) ratio. Lymphocytes express high DCK but low 5′-NT (which dephosphorylates 2-CdAMP), leading to 2-CdATP accumulation. 2-CdATP incorporates into DNA during replication or repair, causing:

  • DNA strand termination due to impaired ligation by DNA polymerases [3]
  • Depletion of nicotinamide adenine dinucleotide (NAD+), inhibiting energy metabolism [5]
  • Activation of apoptosis via p53-dependent pathways in dividing and quiescent lymphocytes [8]

This mechanism spares non-lymphoid cells with low DCK:5′-NT ratios, enabling selective lymphodepletion. Cladribine triphosphate’s biosynthesis was recently achieved via a one-pot enzymatic cascade using adenine phosphoribosyltransferase (APT), polyphosphate kinase (PPK), and ribonucleotide reductase (RNR), yielding cladribine triphosphate from 2-chloroadenine and phosphoribosyl pyrophosphate [4].

Historical Milestones in Cladribine Research and Regulatory Approvals

Cladribine’s development spans oncology to neurology:

  • 1991: FDA approval for hairy cell leukemia (HCL) under the brand name Leustatin, based on trials showing durable remission via lymphocyte apoptosis [3] [6].
  • 2010: Publication of the CLARITY trial, a Phase III study in relapsing-remitting multiple sclerosis (RRMS). Cladribine tablets (3.5 mg/kg cumulative dose over 2 years) reduced annualized relapse rates by 58% and MRI lesions by >73% versus placebo [6] [9].
  • 2017: European Medicines Agency (EMA) approval for RRMS after re-evaluation of risk-benefit profile, particularly malignancy risks observed in early trials [9].
  • 2019: FDA approval for relapsing MS forms, supported by CLARITY Extension and ORACLE-MS trials. The latter demonstrated delayed conversion to clinically definite MS after a first demyelinating event [2] [6].

Table 2: Key Regulatory Milestones for Cladribine

YearRegulatory EventIndicationBasis
1991FDA approval (Leustatin®)Hairy cell leukemiaRemission induction in lymphoid malignancies
2017EMA approval (Mavenclad®)Highly active RRMSCLARITY trial efficacy and revised safety data
2019FDA approval (Mavenclad®)Relapsing MS (RRMS, active SPMS)CLARITY Extension and ORACLE-MS trials

The drug’s unique immune reconstitution mechanism differentiates it from chronic immunosuppressants: Two short annual treatment courses (Years 1 and 2) deplete B and T lymphocytes, followed by gradual reconstitution from hematopoietic precursors. Clinical benefits persist for ≥4 years post-treatment without further dosing [6] [9]. As of 2020, cladribine tablets were approved in >75 countries for MS, reflecting its dual role as a cytotoxic agent (in HCL) and a selective immune reset therapy (in MS) [3] [6].

Properties

CAS Number

5542-92-7

Product Name

Cladribine

IUPAC Name

(2R,3S,5S)-5-(6-amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H12ClN5O3

Molecular Weight

285.69 g/mol

InChI

InChI=1S/C10H12ClN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6-/m0/s1

InChI Key

PTOAARAWEBMLNO-JKUQZMGJSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O

Synonyms

1’-epi-Cladribine; 2-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-adenine; 2-Chloro-6-amino-9-(2-deoxy-α-D-erythro-pentofuranosyl)purine; 2-Chloro-α-D-2’-deoxyadenosine; NSC 105013

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.